OAC1 vs. BIO (GSK-3 Inhibitor): Superior Potency in Activating Oct4 and Nanog Promoters in Human ESCs
OAC1 demonstrates significantly greater potency than BIO (a widely used GSK-3 inhibitor that also enhances reprogramming) in activating Oct4 and Nanog promoters. In human ESC-based reporter assays, BIO was 3.8-fold less potent than OAC1 in inducing Oct4 transcription and 6-fold less potent in inducing Nanog transcription . This quantitative difference directly translates to superior reprogramming efficiency in practical applications.
| Evidence Dimension | Transcriptional activation potency (Oct4 and Nanog promoters) |
|---|---|
| Target Compound Data | OAC1: Set as reference (1.0x) |
| Comparator Or Baseline | BIO (GSK-3 inhibitor): 3.8-fold less potent for Oct4 activation; 6-fold less potent for Nanog activation |
| Quantified Difference | 3.8-fold (Oct4) and 6-fold (Nanog) higher potency for OAC1 |
| Conditions | Human ESC-based luciferase reporter assays; compound concentration not explicitly stated but consistent across comparison |
Why This Matters
Superior potency in activating core pluripotency transcription factors directly translates to higher reprogramming efficiency and reduced compound usage, impacting both experimental success rates and procurement cost-effectiveness.
